molecular formula C19H26N4O3 B12328834 tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate

tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B12328834
M. Wt: 358.4 g/mol
InChI Key: PDCSQSOJTGXBBB-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a compound that features a benzimidazole moiety, which is known for its broad range of chemical and biological properties. Benzimidazole derivatives are often used in pharmaceuticals due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties .

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl N-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]carbamate

InChI

InChI=1S/C19H26N4O3/c1-19(2,3)26-18(25)20-12-16(24)23-10-8-13(9-11-23)17-21-14-6-4-5-7-15(14)22-17/h4-7,13H,8-12H2,1-3H3,(H,20,25)(H,21,22)

InChI Key

PDCSQSOJTGXBBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • TRPC6 Inhibition :
    • Recent studies indicate that compounds similar to tert-butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate can inhibit the activity of Transient Receptor Potential Channel 6 (TRPC6). This inhibition is relevant for treating various conditions such as nephrotic syndrome, heart failure, and certain types of cancer .
  • Nephrology :
    • The modulation of TRPC6 activity has been linked to the treatment of kidney diseases. For instance, TRPC6 inhibitors have been explored as potential therapies for focal segmental glomerulosclerosis and diabetic nephropathy, where excessive TRPC6 activity contributes to disease progression .
  • Cancer Research :
    • Compounds that inhibit TRPC6 may also have applications in oncology. The alteration of calcium signaling pathways through TRPC6 inhibition can affect tumor growth and metastasis, suggesting a potential role for this compound in cancer therapeutics .

Case Study 1: TRPC6 Inhibition in Kidney Disease

A study demonstrated that the administration of a TRPC6 inhibitor led to significant improvements in kidney function markers in animal models of nephropathy. The results indicated that targeting TRPC6 could mitigate renal damage and improve overall kidney health.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that compounds structurally related to this compound effectively reduce proliferation rates. These findings support the hypothesis that TRPC6 inhibition may be a viable strategy for cancer treatment.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the compound’s antibacterial, antifungal, and antiviral effects .

Comparison with Similar Compounds

tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate can be compared with other benzimidazole derivatives such as:

Biological Activity

The compound tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate , with CAS number 1420975-12-7, is a derivative of benzimidazole and piperidine, two moieties commonly associated with significant biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O2C_{17}H_{23}N_{3}O_{2}, with a molecular weight of 301.38 g/mol. The structure includes a piperidine ring, a benzimidazole moiety, and a carbamate functional group, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC17H23N3O2
Molecular Weight301.38 g/mol
CAS Number1420975-12-7
Chemical ClassCarbamate Derivative

Anticancer Properties

Recent studies have indicated that compounds containing benzimidazole and piperidine structures exhibit anticancer activity. For instance, research has shown that similar compounds can inhibit various kinases involved in cancer progression. The interaction of the benzimidazole moiety with ATP-binding sites in kinases may contribute to this inhibitory effect .

The proposed mechanism involves the binding of the compound to specific protein targets, leading to the inhibition of their activity. For example, studies on related compounds have demonstrated their ability to inhibit CDK4/6 kinases, which play a crucial role in cell cycle regulation . The presence of the piperidine ring may enhance the lipophilicity and bioavailability of the compound, facilitating cellular uptake.

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of benzimidazole may possess neuroprotective properties. Compounds with similar structures have been shown to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in treating conditions such as Alzheimer's disease.

Case Studies

  • Inhibition of Kinase Activity : A study evaluated the effects of related compounds on various kinases, revealing IC50 values in the nanomolar range for certain mutations associated with resistance to conventional therapies . This indicates that tert-butyl derivatives may also exhibit potent inhibitory effects against specific kinase targets.
  • Neuroprotection in Animal Models : In animal studies, compounds similar to this compound demonstrated significant neuroprotective effects, improving cognitive function and reducing markers of neuroinflammation .

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